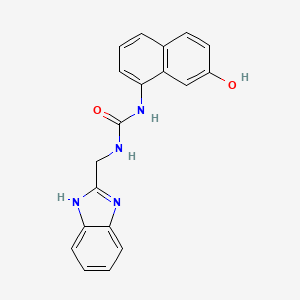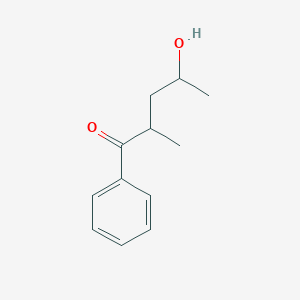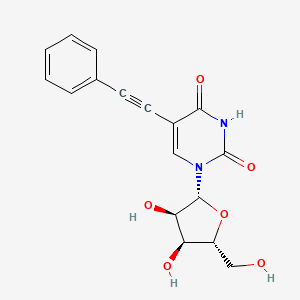![molecular formula C20H25NO3 B12597517 Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- CAS No. 651031-30-0](/img/structure/B12597517.png)
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-: is a chemical compound with the molecular formula C20H25NO3 and a molecular weight of 327.423. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. Morpholine derivatives are known for their wide range of pharmacological activities and are commonly used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for synthesizing substituted morpholines includes a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysis and stereoselective synthesis techniques.
Industrial Production Methods: Industrial production of morpholine derivatives can involve solid-phase synthesis, intramolecular Mitsunobu reactions, and Cs2CO3-mediated cyclization . These methods allow for the efficient production of various substituted morpholines, including spiro morpholines and ring-fused morpholines, in good to excellent yields.
Análisis De Reacciones Químicas
Types of Reactions: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Morpholine derivatives are widely used as intermediates in organic synthesis and as building blocks for the preparation of more complex molecules .
Biology: In biological research, morpholine derivatives are used as inhibitors of various enzymes and as ligands for receptor studies .
Medicine: Morpholine derivatives have shown potential as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industrial applications, morpholine derivatives are used as solvents, corrosion inhibitors, and rubber accelerators .
Mecanismo De Acción
The mechanism of action of morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting certain kinases involved in cytokinesis and cell cycle regulation . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Morpholine: The parent compound, used widely in various applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-(2-Phenylethyl)morpholine: A derivative with a phenylethyl group attached to the morpholine ring.
Uniqueness: Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it particularly valuable in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
651031-30-0 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-bis(phenylmethoxymethyl)morpholine |
InChI |
InChI=1S/C20H25NO3/c1-3-7-17(8-4-1)11-22-13-19-15-24-16-20(21-19)14-23-12-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2/t19-,20-/m0/s1 |
Clave InChI |
VDIABBPQYFRDAJ-PMACEKPBSA-N |
SMILES isomérico |
C1[C@@H](N[C@H](CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
SMILES canónico |
C1C(NC(CO1)COCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)


![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)



![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
